molecular formula C15H22N4O4 B2996476 tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate CAS No. 1085841-38-8

tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate

Cat. No.: B2996476
CAS No.: 1085841-38-8
M. Wt: 322.365
InChI Key: DIHRSBUULWXMEV-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H22N4O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step reaction process involving the nitration of pyridine followed by the formation of the piperidine ring. The general steps include:

  • Nitration of Pyridine: : Pyridine is nitrated to produce 5-nitropyridine.

  • Formation of Piperidine Ring: : The 5-nitropyridine is then reacted with an appropriate amine to form the piperidine ring.

  • Esterification: : The resulting compound is esterified with tert-butyl alcohol to produce tert-butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to increase yield and purity. This might include the use of catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be oxidized to form nitrate.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The piperidine ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl can be used.

  • Substitution: : Various alkyl halides and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of nitrate derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted piperidine derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: : It may serve as a building block for bioactive compounds.

  • Medicine: : Potential use in drug discovery and development.

  • Industry: : Application in the production of specialty chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which it is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

This compound is unique due to its specific structure and functional groups. Similar compounds might include other nitro-substituted piperidines or pyridines, but the presence of the tert-butyl ester group sets it apart. Some similar compounds are:

  • Piperidine derivatives: : Piperidine itself and its various substituted derivatives.

  • Pyridine derivatives: : Other nitro-substituted pyridines.

Properties

IUPAC Name

tert-butyl 4-[(5-nitropyridin-2-yl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)18-8-6-11(7-9-18)17-13-5-4-12(10-16-13)19(21)22/h4-5,10-11H,6-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHRSBUULWXMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-amino-piperidine-1-carboxylic acid tert-butyl ester (440 mg; 2.2 mmol), 2-chloro-5-nitro-pyridine (316 mg; 2.0 mmol), and triethylamine (420 μL; 3.0 mL) is dissolved in tetrahydrofuran (6 mL) and the resulting mixture is irradiated in a mono-mode microwave oven for 6 hours at 120° C. The reaction mixture is then treated by water (10 mL) and the pH of the aqueous phase is set to 4-5 by the addition of aqueous 1N hydrochloric acid. The aqueous phase is then extracted with dichloromethane (2×20 mL), the combined organic layers are washed with brine (10 mL), dried over magnesium sulphate, filtered and concentrated under reduced pressure. The crude residue is then purified by column chromatography on silica gel (dichloromethane:ethyl acetate 1:0 and then 5:1) to afford the desired product (533 mg; 1.65 mmol).
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440 mg
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316 mg
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Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-5-nitro-pyridine (5 g, 24.6 mmol), 4-amino-piperidine-1-carboxylic acid tert-butyl ester (5 g, 25 mmol), and triethylamine (5 mL) in N,N-dimethylformamide (30 mL) was stirred at 90° C. for 14 h. The reaction mixture was then partitioned between water and ethyl acetate, and the two layers were separated. The aqueous layer was extracted with ethyl acetate three times. The organic layers were combined, washed with brine, dried over sodium sulfate, filtered, and concentrated. The residue was purified by flash chromatography to give 7.15 g (90%) 4-(5-nitro-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester as a yellow solid. LCMS calcd for C15H22N4O4 (m/e) 322, obsd 323 (M+H).
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5 g
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5 g
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5 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Dissolve N-Boc-4-aminopiperidine (0.9 g, 4.8 mmol) in dry ethanol and add solid sodium carbonate (0.8 g, 7.9 mmol) at 0° C., followed by 2-chloro-5-nitro-pyridine (0.6 g, 3.9 mmol). Stir the solution at room temperature overnight, then heat the solution at 9° C. for 6 hours. Stir at room temperature overnight. Evaporate the solvent under reduced pressure and partition the crude mixture between EtOH and water. Extract with EtOAc and wash the organic layer with saturated aq. sodium chloride solution. Combine organic layers and dry over MgSO4. Filter and evaporate the solvent in order to obtain 4-(5-Nitro-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester.
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